molecular formula C14H9FN2O2 B14475252 2-(4-Fluorophenyl)-5-nitro-1H-indole CAS No. 68290-37-9

2-(4-Fluorophenyl)-5-nitro-1H-indole

Cat. No.: B14475252
CAS No.: 68290-37-9
M. Wt: 256.23 g/mol
InChI Key: LWLJGHHKOFDXOW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-nitro-1H-indole: is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The presence of a fluorophenyl group and a nitro group in this compound enhances its potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-nitro-1H-indole typically involves the nitration of 2-(4-Fluorophenyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This method employs boron reagents and palladium catalysts to couple 4-fluorophenylboronic acid with 5-nitroindole .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-5-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to bind to specific receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)-1H-indole
  • 5-Nitro-1H-indole
  • 4-Fluoro-1H-indole

Comparison: 2-(4-Fluorophenyl)-5-nitro-1H-indole is unique due to the presence of both a fluorophenyl group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for various applications compared to similar compounds .

Properties

CAS No.

68290-37-9

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-nitro-1H-indole

InChI

InChI=1S/C14H9FN2O2/c15-11-3-1-9(2-4-11)14-8-10-7-12(17(18)19)5-6-13(10)16-14/h1-8,16H

InChI Key

LWLJGHHKOFDXOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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